

Spectroscopic Characterization of 1,4-dichloro-2-methylbutane: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1,4-Dichloro-2-methylbutane

Cat. No.: B3061187

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the spectroscopic data for **1,4-dichloro-2-methylbutane** (CAS No: 623-34-7), a halogenated alkane with applications in organic synthesis. As a key intermediate, understanding its structural features through modern analytical techniques is paramount for reaction monitoring, quality control, and mechanistic studies. This document will delve into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering expert interpretation and field-proven insights into the methodologies for data acquisition.

Molecular Structure and Properties

1,4-dichloro-2-methylbutane possesses the chemical formula $C_5H_{10}Cl_2$ and a molecular weight of 141.04 g/mol. Its structure features a four-carbon chain with a methyl group at the second position and chlorine atoms at the first and fourth positions. This seemingly simple structure presents subtle complexities in its spectroscopic signatures, which this guide will elucidate.

Property	Value	Source
Molecular Formula	$C_5H_{10}Cl_2$	
Molecular Weight	141.04 g/mol	
CAS Number	623-34-7	
IUPAC Name	1,4-dichloro-2-methylbutane	

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For **1,4-dichloro-2-methylbutane**, both 1H and ^{13}C NMR provide critical information about the connectivity and chemical environment of each atom.

Predicted 1H NMR Spectrum

The proton NMR spectrum of **1,4-dichloro-2-methylbutane** is predicted to exhibit five distinct signals, corresponding to the five non-equivalent proton environments in the molecule. The electron-withdrawing effect of the chlorine atoms will cause protons on adjacent carbons to be deshielded, shifting their signals to a higher chemical shift (downfield).

Signal	Proton Assignment	Predicted Chemical Shift (ppm)	Predicted Multiplicity	Integration
a	$-\text{CH}_3$	~1.1	Doublet	3H
b	$-\text{CH}(\text{CH}_3)-$	~2.0	Multiplet	1H
c	$-\text{CH}_2-\text{CH}_2\text{Cl}$	~1.8, ~2.2	Multiplet	2H
d	$-\text{CH}_2\text{Cl}$ (at C4)	~3.6	Triplet	2H
e	$-\text{CH}_2\text{Cl}$ (at C1)	~3.5	Doublet of doublets	2H

Interpretation of Predicted 1H NMR Spectrum:

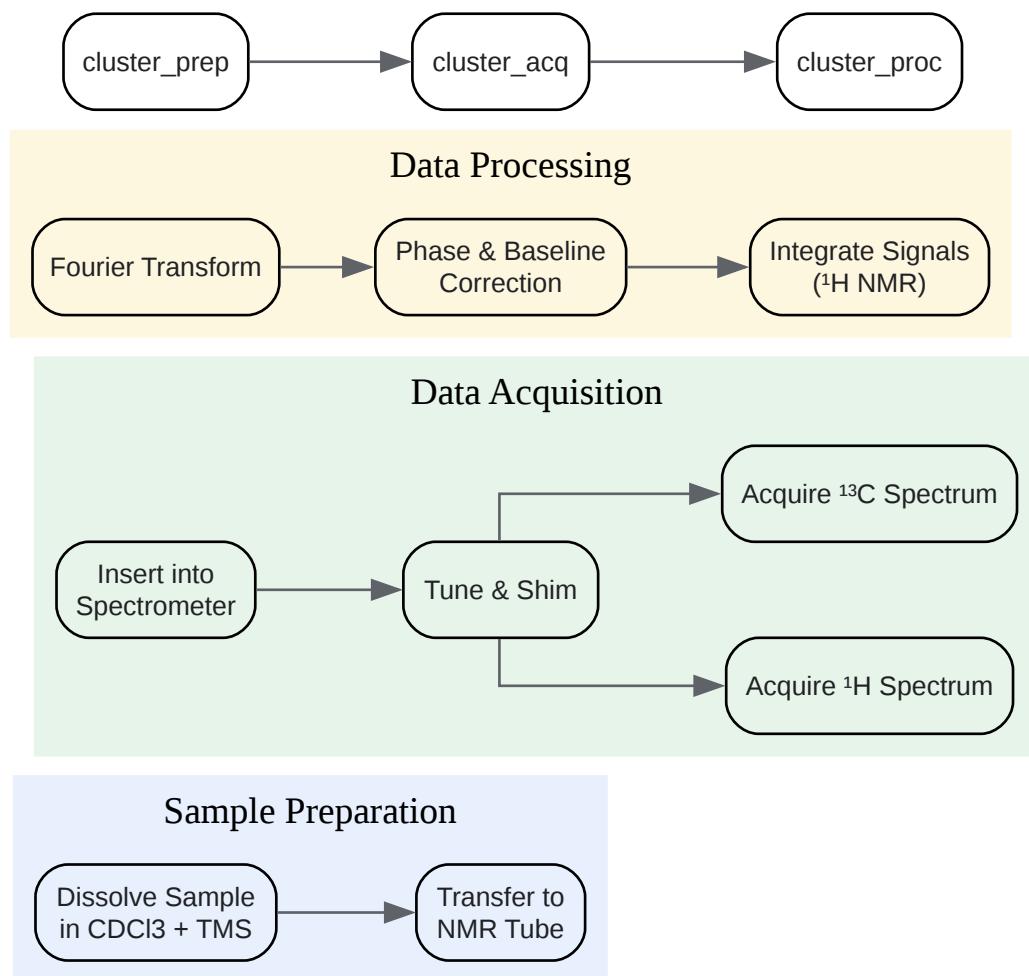
- Signal a (-CH₃): The methyl protons are expected to appear as a doublet around 1.1 ppm due to coupling with the single proton on the adjacent methine group.
- Signal b (-CH(CH₃)-): The methine proton will be a complex multiplet around 2.0 ppm due to coupling with the methyl protons and the two sets of methylene protons.
- Signal c (-CH₂-CH₂Cl): These methylene protons are diastereotopic and will likely appear as two separate multiplets in the range of 1.8-2.2 ppm.
- Signal d (-CH₂Cl at C4): The protons on the carbon adjacent to the chlorine at the C4 position will be significantly deshielded, appearing as a triplet around 3.6 ppm due to coupling with the adjacent methylene protons.
- Signal e (-CH₂Cl at C1): These protons, also adjacent to a chlorine atom, are expected around 3.5 ppm. Their multiplicity will be a doublet of doublets due to coupling with the methine proton.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum of **1,4-dichloro-2-methylbutane** is predicted to show five signals, as there are five chemically distinct carbon environments in the molecule. The carbons bonded to chlorine will be the most deshielded.

Signal	Carbon Assignment	Predicted Chemical Shift (ppm)
1	-CH ₃	-20
2	-CH(CH ₃)-	-35
3	-CH ₂ -CH ₂ Cl	-40
4	-CH ₂ Cl (at C4)	-45
5	-CH ₂ Cl (at C1)	-50

Interpretation of Predicted ¹³C NMR Spectrum:


The chemical shifts are influenced by the electronegativity of the chlorine atoms. The carbons directly attached to chlorine (C1 and C4) are expected to resonate at the lowest field (highest ppm values). The methyl carbon (C5) will be the most shielded and appear at the highest field (lowest ppm value).

Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring NMR spectra of a liquid sample like **1,4-dichloro-2-methylbutane** is as follows:

- Sample Preparation: Dissolve approximately 5-10 mg of **1,4-dichloro-2-methylbutane** in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the spectrometer to optimize the magnetic field homogeneity.
- ^1H NMR Acquisition:
 - Set the spectral width to approximately 10-12 ppm.
 - Use a 30-45 degree pulse angle.
 - Set the relaxation delay to 1-2 seconds.
 - Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Set the spectral width to approximately 0-220 ppm.
 - Use a proton-decoupled pulse sequence.
 - A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons, though none are present in this molecule.
 - Acquire a larger number of scans (e.g., 128-1024) due to the low natural abundance of ^{13}C .

- Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase the spectrum and perform baseline correction. Integrate the signals in the ^1H NMR spectrum.

[Click to download full resolution via product page](#)

Caption: General workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Spectrum

The IR spectrum of **1,4-dichloro-2-methylbutane** is expected to be relatively simple, dominated by absorptions from C-H and C-Cl bonds.

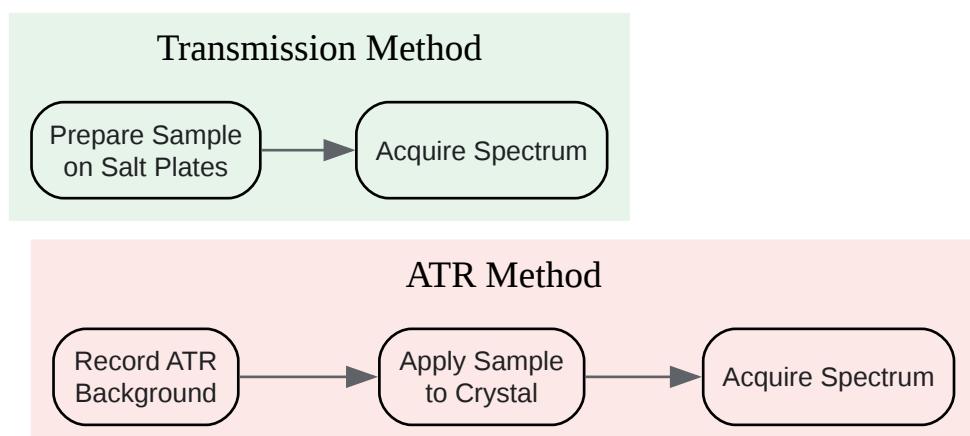
Wavenumber (cm ⁻¹)	Bond Vibration	Intensity
2960-2850	C-H stretch (sp ³)	Strong
1470-1450	C-H bend (CH ₂)	Medium
1380-1370	C-H bend (CH ₃)	Medium
800-600	C-Cl stretch	Strong

Interpretation of Predicted IR Spectrum:

- C-H Stretching: A strong, complex band in the 2850-2960 cm⁻¹ region is characteristic of sp³ C-H stretching vibrations from the methyl and methylene groups.
- C-H Bending: Absorptions in the 1370-1470 cm⁻¹ region correspond to the bending vibrations of the C-H bonds.
- C-Cl Stretching: A strong absorption in the fingerprint region, typically between 600 and 800 cm⁻¹, is indicative of the C-Cl stretching vibration. The presence of two C-Cl bonds may lead to a broader or more complex absorption in this region.

Experimental Protocol for IR Spectroscopy (Liquid Sample)

For a liquid sample like **1,4-dichloro-2-methylbutane**, the Attenuated Total Reflectance (ATR) or transmission method can be used.


ATR Method:

- Background Scan: Record a background spectrum of the clean ATR crystal.
- Sample Application: Place a small drop of **1,4-dichloro-2-methylbutane** directly onto the ATR crystal.

- Spectrum Acquisition: Acquire the IR spectrum.
- Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.

Transmission Method (Salt Plates):

- Sample Preparation: Place a drop of the liquid sample between two polished salt plates (e.g., NaCl or KBr) to form a thin film.
- Background Scan: If necessary, run a background scan of the empty spectrometer.
- Spectrum Acquisition: Place the salt plates in the spectrometer's sample holder and acquire the spectrum.
- Cleaning: Clean the salt plates with a dry solvent and store them in a desiccator.

[Click to download full resolution via product page](#)

Caption: Experimental workflows for IR spectroscopy of a liquid sample.

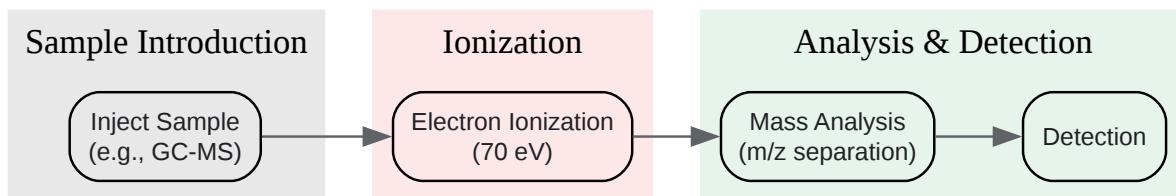
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. Electron Ionization (EI) is a common technique for volatile compounds like **1,4-dichloro-2-methylbutane**.

Predicted Mass Spectrum (Electron Ionization)

Upon electron ionization, **1,4-dichloro-2-methylbutane** will form a molecular ion (M^+), which can then undergo fragmentation.

- Molecular Ion (M^+): The molecular ion peak is expected at $m/z = 140$. Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed. Chlorine has two common isotopes, ^{35}Cl and ^{37}Cl , in an approximate 3:1 ratio. Therefore, the molecular ion region will show peaks at m/z 140 (M^+ , with two ^{35}Cl), 142 ($M+2$, with one ^{35}Cl and one ^{37}Cl), and 144 ($M+4$, with two ^{37}Cl) in an approximate ratio of 9:6:1.
- Fragmentation: The fragmentation of the molecular ion will lead to the formation of various fragment ions. Common fragmentation pathways for alkyl halides include the loss of a chlorine atom or a hydrogen chloride molecule, as well as cleavage of C-C bonds.


Major Predicted Fragments:

- $m/z = 105$: Loss of a chlorine atom ($[M-\text{Cl}]^+$). This will also show an $M+2$ peak at m/z 107.
- $m/z = 91$: Loss of a chloromethyl radical ($\cdot\text{CH}_2\text{Cl}$).
- $m/z = 69$: A common fragment for branched alkanes, corresponding to the C_5H_9^+ ion.
- $m/z = 55$: Loss of HCl from the m/z 91 fragment.
- $m/z = 43$: Corresponding to the isopropyl cation, a stable secondary carbocation.

Experimental Protocol for Electron Ionization Mass Spectrometry

- Sample Introduction: Introduce a small amount of the volatile liquid sample into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification, or through a direct insertion probe.
- Ionization: The sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source, causing ionization and fragmentation.

- Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
- Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

[Click to download full resolution via product page](#)

Caption: Workflow for Electron Ionization Mass Spectrometry.

- To cite this document: BenchChem. [Spectroscopic Characterization of 1,4-dichloro-2-methylbutane: A Comprehensive Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3061187#spectroscopic-data-for-1-4-dichloro-2-methylbutane-nmr-ir-mass-spec>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com